molecular formula C10H7BrFNO2 B1409631 Ethyl 2-bromo-4-cyano-5-fluorobenzoate CAS No. 1805590-72-0

Ethyl 2-bromo-4-cyano-5-fluorobenzoate

Cat. No.: B1409631
CAS No.: 1805590-72-0
M. Wt: 272.07 g/mol
InChI Key: OPQZJNUZFCHCAI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a substituted benzoate ester featuring bromo (position 2), cyano (position 4), and fluoro (position 5) substituents on the aromatic ring. Based on the methyl analog (C₉H₅BrFNO₂, MW 258.04) , the ethyl variant is inferred to have a molecular formula of C₁₀H₇BrFNO₂ and a molecular weight of approximately 272.04 g/mol. Such compounds are typically employed as intermediates in pharmaceutical or agrochemical synthesis due to their reactive substituents.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-9(12)6(5-13)3-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQZJNUZFCHCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 2-bromo-4-cyano-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares Ethyl 2-bromo-4-cyano-5-fluorobenzoate with structurally related benzoate esters, highlighting differences in substituents, molecular properties, and hazards.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Hazards (GHS)
This compound C₁₀H₇BrFNO₂ ~272.04 2-Br, 4-CN, 5-F Likely H302, H315, H319, H335*
Mthis compound C₉H₅BrFNO₂ 258.04 2-Br, 4-CN, 5-F H302, H315, H319, H335
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 281.51 5-Br, 2-Cl, 4-F Data not available
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate C₁₀H₉ClFO₃ 231.63 5-Cl, 2-F, 4-OCH₃ Data not available

Notes:

  • Substituent Effects: The cyano group (electron-withdrawing) in the target compound and its methyl analog enhances electrophilic substitution reactivity compared to chloro or methoxy derivatives . Fluorine (position 5) contributes to metabolic stability and lipophilicity, a trait shared with agrochemical intermediates . Methoxy groups (electron-donating) in analogs like Ethyl 5-chloro-2-fluoro-4-methoxybenzoate reduce electrophilic reactivity, making them less suited for nucleophilic aromatic substitution .
  • Ester Group Impact :

    • Ethyl esters generally exhibit lower volatility and higher solubility in organic solvents compared to methyl esters, influencing their utility in synthetic protocols .
  • Hazard Profile :

    • The methyl analog () shares hazards such as skin irritation (H315) and toxicity if swallowed (H302), suggesting similar precautions are necessary for the ethyl variant .

Biological Activity

Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H8BrFNO2C_9H_8BrFNO_2. Its structure includes a bromine atom, a cyano group, and a fluorine atom, which contribute to its reactivity and interactions with biological targets. The presence of these halogen substituents enhances the compound's lipophilicity, potentially facilitating its incorporation into biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity. Additionally, the fluorine atom may enhance stability and binding affinity to biological macromolecules such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness through mechanisms that may include disruption of cell membrane integrity or inhibition of essential metabolic pathways. The compound's structural features allow it to interact with bacterial enzymes, potentially leading to cell death .

Anticancer Potential

In addition to antimicrobial effects, this compound shows promise in anticancer applications. Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest. Its mechanism may involve the modulation of signaling pathways associated with cancer cell survival and growth.

Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; mechanism involves disruption of metabolic pathways
Anticancer ActivityInduces apoptosis in cancer cells; inhibits cell proliferation
Mechanistic StudiesInteraction with specific enzymes; influences biochemical pathways

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The results suggest that the compound could serve as a lead for developing new antimicrobial agents .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. These findings indicate potential for further development as an anticancer therapeutic.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-4-cyano-5-fluorobenzoate, and how do reaction conditions influence yield?

Synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

  • Bromination : Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
  • Cyanation : CuCN-mediated cyanation at the para position, requiring anhydrous conditions to avoid hydrolysis .
  • Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange (Halex) using KF in polar aprotic solvents like DMF .
  • Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol, monitored by TLC or NMR .
    Key variables : Temperature (e.g., 0–5°C for bromination to prevent di-substitution), solvent polarity (DMF enhances cyanation kinetics), and stoichiometric ratios (excess fluorinating agents improve selectivity). Reported yields range from 45% (multi-step) to 70% (optimized one-pot) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?

  • ¹H/¹³C NMR :
    • Bromine’s deshielding effect: Aromatic protons adjacent to Br show δ ≈ 7.5–8.0 ppm.
    • Fluorine coupling: Splitting patterns (e.g., doublets for meta-F) confirm substitution positions .
  • IR : Strong C≡N stretch at ~2240 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
  • HRMS : Exact mass calculation (C₁₀H₆BrFNO₂) resolves isotopic clusters (Br: 1:1 M+ and M+2 peaks) .
    Common pitfalls : Overlapping signals in crowded aromatic regions; use of DEPT-135 or 2D-COSY to assign quaternary carbons .

Advanced Research Questions

Q. How does the electronic interplay between bromine, cyano, and fluorine substituents influence reactivity in cross-coupling reactions?

The substituents create a polarized aromatic system:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, with Pd(PPh₃)₄ catalyst and aryl boronic acids .
  • Cyano : Electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (e.g., SNAr with amines), but steric hindrance may reduce efficiency .
  • Fluorine : Ortho/para-directing effects alter regioselectivity in further functionalization. Kinetic studies show fluorinated analogs exhibit slower reaction rates in EAS due to reduced electron density .
    Data contradiction : Some studies report enhanced cyano stability in polar solvents, while others note hydrolysis under prolonged heating—recommend pH-controlled conditions (pH 6–8) .

Q. What crystallographic strategies (e.g., SHELXL) are effective for resolving structural ambiguities in this compound derivatives?

  • Single-crystal X-ray diffraction : SHELXL refines heavy atoms (Br, F) with high precision. Key parameters:
    • Thermal displacement parameters (Uiso) to assess disorder in ester groups.
    • Halogen bonding: Br···N (cyano) distances ~3.3 Å indicate weak interactions .
  • Twinned crystals : Use SHELXD for structure solution and TWINLAW to handle pseudo-merohedral twinning .
    Case study : A derivative with similar substituents (Ethyl 2-bromo-4-methylthiazole-5-carboxylate) showed R-factor <5% using SHELXL-2018 .

Methodological and Analytical Challenges

Q. How can conflicting solubility data (e.g., in DMSO vs. ethyl lactate) be reconciled for this compound?

  • Solubility trends :
    • High in DMSO (>50 mg/mL) due to H-bonding with cyano/ester groups.
    • Moderate in ethyl lactate (15–20 mg/mL), influenced by solvent polarity (ε = 13.1) and temperature .
      Experimental design : Use dynamic light scattering (DLS) to monitor aggregation in mixed solvents. For low-solubility scenarios, sonication or co-solvents (e.g., 10% THF in ethyl lactate) improve dissolution .

Q. What computational methods (DFT, MD) predict the compound’s stability under thermal stress?

  • DFT (B3LYP/6-311++G )**:
    • Bond dissociation energies: C-Br (~65 kcal/mol) is weakest, suggesting degradation starts here.
    • Transition states: Fluorine’s electronegativity stabilizes intermediates during thermal decomposition .
  • Molecular dynamics (MD) : Simulate bulk behavior at 298–500 K; radial distribution functions (RDFs) reveal clustering in polar solvents .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-cyano-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-cyano-5-fluorobenzoate

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